Doxorubicin (6-maleimidocaproyl)hydrazone is an albumin-binding prodrug of doxorubicin, designed to overcome the limitations of the parent drug, particularly its severe toxicity profile. [, ] DOXO-EMCH leverages the unique properties of albumin, the most abundant protein in blood plasma, to achieve targeted drug delivery and controlled release. []
DOXO-EMCH is classified as an albumin-binding prodrug. It is synthesized from doxorubicin, a member of the anthracycline class of antibiotics, which is widely used in cancer treatment. The synthesis of DOXO-EMCH focuses on improving the pharmacokinetic properties and minimizing side effects associated with conventional doxorubicin therapy.
The synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone involves several key steps:
The molecular structure of Doxorubicin(6-maleimidocaproyl)hydrazone consists of:
The chemical structure can be depicted as follows:
Chemical Structure
Doxorubicin(6-maleimidocaproyl)hydrazone undergoes several important chemical reactions, particularly in biological environments:
These reactions are critical for its function as a prodrug, allowing for improved localization and reduced systemic toxicity compared to free doxorubicin.
The mechanism of action of Doxorubicin(6-maleimidocaproyl)hydrazone involves:
This mechanism enhances the selectivity and efficacy against tumor cells while mitigating exposure to healthy tissues.
Doxorubicin(6-maleimidocaproyl)hydrazone exhibits several notable physical and chemical properties:
These properties are essential for its formulation and therapeutic application.
Doxorubicin(6-maleimidocaproyl)hydrazone has several significant applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: